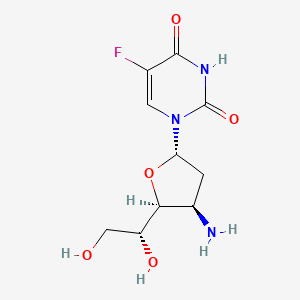
2,4(1H,3H)-Pyrimidinedione, 1-(3-amino-2,3-dideoxy-alpha-D-arabino-hexofuranosyl)-5-fluoro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4(1H,3H)-Pyrimidinedione, 1-(3-amino-2,3-dideoxy-alpha-D-arabino-hexofuranosyl)-5-fluoro- is a useful research compound. Its molecular formula is C10H14FN3O5 and its molecular weight is 275.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,4(1H,3H)-Pyrimidinedione, 1-(3-amino-2,3-dideoxy-alpha-D-arabino-hexofuranosyl)-5-fluoro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4(1H,3H)-Pyrimidinedione, 1-(3-amino-2,3-dideoxy-alpha-D-arabino-hexofuranosyl)-5-fluoro- including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2,4(1H,3H)-pyrimidinedione, 1-(3-amino-2,3-dideoxy-alpha-D-arabino-hexofuranosyl)-5-fluoro- is a notable derivative of pyrimidinedione with potential therapeutic applications. Pyrimidinediones are recognized for their diverse biological activities, particularly in the fields of oncology and antiviral therapy. This article delves into the biological activity of this specific compound, examining its mechanisms of action, efficacy against various diseases, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula: C10H12FN3O4
- Molecular Weight: 247.22 g/mol
- IUPAC Name: 1-(3-amino-2,3-dideoxy-alpha-D-arabino-hexofuranosyl)-5-fluoro-2,4(1H,3H)-pyrimidinedione
The biological activity of pyrimidinediones is largely attributed to their ability to interfere with nucleic acid synthesis and function. This compound specifically exhibits:
- Inhibition of Enzymatic Activity: It targets key enzymes involved in DNA and RNA synthesis such as thymidylate synthase (TS) and dihydrofolate reductase (DHFR) .
- Antiproliferative Effects: Studies have shown that this compound can inhibit the growth of cancer cell lines by inducing apoptosis and cell cycle arrest .
Antitumor Activity
Research indicates that derivatives of pyrimidinediones demonstrate significant antiproliferative activity against various cancer cell lines. For instance:
- Cell Line Studies: The compound has been tested against lung cancer cell lines (A549 and H1650) showing IC50 values in the low micromolar range (approximately 1.91 μM for H1650) .
- Mechanistic Insights: It induces apoptosis through intrinsic pathways and arrests the cell cycle at the G2/M phase .
Antiviral Activity
Pyrimidinediones have also been explored for their antiviral properties:
- Inhibition of Viral Replication: The compound has shown efficacy against certain viruses by inhibiting viral polymerases, thus preventing viral replication .
Table 1: Summary of Biological Activities
| Activity Type | Targeted Cell Lines | IC50 Values (μM) | Mechanism |
|---|---|---|---|
| Antitumor | A549 | 3.28 | Apoptosis induction |
| H1650 | 1.91 | Cell cycle arrest at G2/M phase | |
| Antiviral | Various viruses | Not specified | Inhibition of viral polymerases |
Notable Research Findings
- Antiproliferative Activity : A study demonstrated that compounds similar to this pyrimidinedione significantly inhibited colony formation in lung cancer cells .
- Enzyme Inhibition : Another research highlighted that pyrimidinedione derivatives inhibit key enzymes crucial for DNA biosynthesis, marking them as potential chemotherapeutic agents .
- Antiviral Potential : The antiviral activity was first noted in studies focusing on the inhibition of viral replication mechanisms associated with pyrimidine analogs .
属性
CAS 编号 |
133488-26-3 |
|---|---|
分子式 |
C10H14FN3O5 |
分子量 |
275.23 g/mol |
IUPAC 名称 |
1-[(2S,4R,5S)-4-amino-5-[(1R)-1,2-dihydroxyethyl]oxolan-2-yl]-5-fluoropyrimidine-2,4-dione |
InChI |
InChI=1S/C10H14FN3O5/c11-4-2-14(10(18)13-9(4)17)7-1-5(12)8(19-7)6(16)3-15/h2,5-8,15-16H,1,3,12H2,(H,13,17,18)/t5-,6-,7+,8+/m1/s1 |
InChI 键 |
YUNLZAPEXNEVJA-NGJRWZKOSA-N |
手性 SMILES |
C1[C@H]([C@H](O[C@@H]1N2C=C(C(=O)NC2=O)F)[C@@H](CO)O)N |
规范 SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)F)C(CO)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















